Cas no 915412-92-9 (2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
915412-92-9 structure
Product Name:2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS番号:915412-92-9
MF:C14H17BO3
メガワット:244.093984365463
CID:2106528
PubChem ID:57470991
Update Time:2025-11-02

2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

    • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzofuran
    • 2-(1-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-(benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • QHBWRIRRPKKWSW-UHFFFAOYSA-N
    • MB19121
    • 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzofuran
    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran (ACI)
    • 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)benzofuran
    • Z2049763645
    • DA-22627
    • 915412-92-9
    • SCHEMBL3930607
    • EN300-734278
    • F53388
    • CS-0369166
    • 2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • インチ: 1S/C14H17BO3/c1-13(2)14(3,4)18-15(17-13)11-6-5-7-12-10(11)8-9-16-12/h5-9H,1-4H3
    • InChIKey: QHBWRIRRPKKWSW-UHFFFAOYSA-N
    • ほほえんだ: O1B(C2=CC=CC3=C2C=CO3)OC(C)(C)C1(C)C

計算された属性

  • せいみつぶんしりょう: 244.1270746g/mol
  • どういたいしつりょう: 244.1270746g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 313
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 31.6

2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM218731-1g
2-(Benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
915412-92-9 97%
1g
$649 2021-08-04
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB04649-5g
2-(benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
915412-92-9 95%
5g
$1350 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1439836-100mg
2-(Benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
915412-92-9 98%
100mg
¥2352.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1439836-250mg
2-(Benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
915412-92-9 98%
250mg
¥3998.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1439836-1g
2-(Benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
915412-92-9 98%
1g
¥11193.00 2024-04-25
Chemenu
CM218731-1g
2-(Benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
915412-92-9 97%
1g
$1447 2024-07-20
Ambeed
A348542-50mg
2-(Benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
915412-92-9 97%
50mg
$188.0 2025-04-15
Ambeed
A348542-100mg
2-(Benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
915412-92-9 97%
100mg
$318.0 2025-04-15
Ambeed
A348542-250mg
2-(Benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
915412-92-9 97%
250mg
$541.0 2025-04-15
Ambeed
A348542-1g
2-(Benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
915412-92-9 97%
1g
$1460.0 2025-04-15

2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 合成方法

合成方法 1

はんのうじょうけん
リファレンス
Asymmetric synthesis of nortropanes via Rh-catalysed allylic arylation
Zhang, Yan ; et al, ACS Catalysis, 2022, 12(15), 8995-9002

合成方法 2

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C
1.2 Catalysts: 15-Crown-5 ;  16 h, 130 °C; 130 °C → rt
2.1 Solvents: Toluene ;  3 h, reflux; reflux → rt
3.1 Reagents: Butyllithium Solvents: Diethyl ether ;  1 h, -78 °C; -78 °C → -30 °C; -30 °C → -78 °C
3.2 Reagents: Trimethyl borate ;  -78 °C; overnight, -78 °C → rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
3.4 Solvents: Dichloromethane ;  4 h, reflux
リファレンス
Nanomolar competitive inhibitors of Mycobacterium tuberculosis and Streptomyces coelicolor type II dehydroquinase
Prazeres, Veronica F. V.; et al, ChemMedChem, 2007, 2(2), 194-207

合成方法 3

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  1 h, -78 °C; -78 °C → -30 °C; -30 °C → -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C; overnight, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.4 Solvents: Dichloromethane ;  4 h, reflux
リファレンス
Nanomolar competitive inhibitors of Mycobacterium tuberculosis and Streptomyces coelicolor type II dehydroquinase
Prazeres, Veronica F. V.; Sanchez-Sixto, Cristina; Castedo, Luis; Lamb, Heather; Hawkins, Alastair R.; et al, ChemMedChem, 2007, 2(2), 194-207

合成方法 4

はんのうじょうけん
1.1 Solvents: Toluene ;  3 h, reflux; reflux → rt
2.1 Reagents: Butyllithium Solvents: Diethyl ether ;  1 h, -78 °C; -78 °C → -30 °C; -30 °C → -78 °C
2.2 Reagents: Trimethyl borate ;  -78 °C; overnight, -78 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.4 Solvents: Dichloromethane ;  4 h, reflux
リファレンス
Nanomolar competitive inhibitors of Mycobacterium tuberculosis and Streptomyces coelicolor type II dehydroquinase
Prazeres, Veronica F. V.; et al, ChemMedChem, 2007, 2(2), 194-207

合成方法 5

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  18 h, rt → 80 °C
リファレンス
4-Amino-6-heterocyclylpicolinates and 6-amino-2-heterocyclylpyrimidinecarboxylates
, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん
リファレンス
4-Amino-6-heterocyclylpicolinates and 6-amino-2-heterocyclylpyrimidinecarboxylates
, United States, , ,

2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:915412-92-9)2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
注文番号:A1241319
在庫ステータス:in Stock
はかる:50mg/100mg/250mg/1g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 18:40
価格 ($):154/260/443/1194
Email:sales@amadischem.com
推奨される供給者
Amadis Chemical Company Limited
(CAS:915412-92-9)2-(Benzofuran-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A1241319
清らかである:99%/99%/99%/99%
はかる:50mg/100mg/250mg/1g
価格 ($):154/260/443/1194
Email